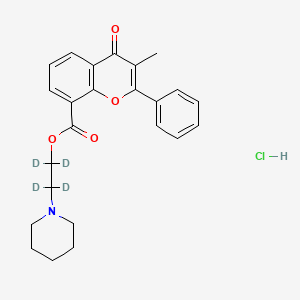
Flavoxate-d4 Hydrochloride
Descripción general
Descripción
Flavoxate-d4 Hydrochloride is a muscarinic antagonist and spasmolytic . It is used for the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia . It has a molecular formula of C24H22D4ClNO4 and a molecular weight of 431.95 .
Synthesis Analysis
Flavoxate is synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . The process involves dehydrogenation and provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates .Molecular Structure Analysis
The molecular structure of Flavoxate-d4 Hydrochloride is characterized by a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The structure also includes a piperidinoethyl group and a 3-methylflavone-8-carboxylate group .Chemical Reactions Analysis
Flavoxate undergoes various chemical reactions. It exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect . The synthesis process involves oxidative cyclization sequences involving dehydrogenation .Physical And Chemical Properties Analysis
Flavoxate-d4 Hydrochloride is a stable isotope labelled API . It has a molecular weight of 431.95 and a molecular formula of C24H22D4ClNO4 . The compound is stored at +4°C room temperature .Aplicaciones Científicas De Investigación
Electrochemical Analysis for Quantification
Flavoxate hydrochloride's electrochemical behavior has been extensively studied, revealing its application in sensitive and precise electrochemical quantification methods. Research has developed procedures for determining bulk flavoxate hydrochloride and its presence in pharmaceutical formulations like Genurin® S.F, without the need for sample pretreatment or extraction. These methods, including dc-polarography and adsorptive stripping voltammetry, offer limits of quantitation down to 1 × 10^−9 M, showcasing the potential of flavoxate hydrochloride in analytical chemistry for drug quality control and pharmacokinetic studies (Ghoneim, El-Attar, & Razeq, 2007).
Mechanistic Insights in Muscle Relaxation
Flavoxate hydrochloride's effect on human detrusor myocytes has been the subject of pharmacological research, providing valuable insights into its mechanism of action. Studies demonstrate that flavoxate inhibits voltage-dependent L-type Ca2+ currents, leading to muscle relaxation. This inhibition is both concentration and voltage-dependent, offering a molecular basis for its therapeutic use in treating conditions like overactive bladder. The research underscores flavoxate's role in modulating cellular ion channels, contributing to our understanding of muscle pharmacodynamics (Tomoda et al., 2005).
Development of Analytical Methods
The development of high-performance liquid chromatographic (HPLC) methods for determining flavoxate hydrochloride and its hydrolysis products highlights its application in the realm of pharmaceutical analytics. These methods enable the separation and quantification of flavoxate alongside its metabolites, facilitating the study of drug stability and metabolism. Such analytical techniques are crucial for the quality control of flavoxate-containing medications and for understanding the drug's pharmacokinetic properties (El-Gindy, Abdel-Salam, & Sallam, 2008).
Antioxidant Activity Studies
Research into the antioxidant properties of flavoxate and related flavone derivatives contributes to the broader field of studying natural and synthetic compounds for potential therapeutic applications. Flavones are known for their diverse biological activities, including antioxidative effects. Studies focusing on the chemical structure and antioxidant efficacy of flavones provide a foundation for designing novel antioxidants with potential health benefits and therapeutic applications (Masek, Chrześcijańska, Latos, & Zaborski, 2017).
Mecanismo De Acción
Target of Action
Flavoxate-d4 Hydrochloride primarily targets the muscarinic receptors in the urinary tract . These receptors play a crucial role in controlling the contraction of smooth muscles in the bladder, which is essential for urinary function .
Mode of Action
Flavoxate-d4 Hydrochloride is a muscarinic antagonist and a spasmolytic . It works by relaxing the smooth muscle in the urinary tract . This relaxation is achieved through a combination of local anesthetic activity , direct relaxing effects on smooth muscle , and some activity as a muscarinic antagonist .
Biochemical Pathways
It is known that the compound exerts adirect relaxant effect on smooth muscles via phosphodiesterase inhibition . This action provides relief to a variety of smooth muscle spasms, especially useful for the treatment of bladder spasticity .
Pharmacokinetics
Flavoxate-d4 Hydrochloride is well absorbed from the gastrointestinal tract, with an onset of action occurring approximately 55 minutes after oral administration . The compound is excreted in the urine, with about 57% of an oral dose being eliminated within 24 hours .
Result of Action
The primary result of Flavoxate-d4 Hydrochloride’s action is the symptomatic relief of conditions associated with lack of muscle control in the bladder , such as dysuria (painful urination), urgency, and nocturia (excessive urination at night) . By reducing the tonus of smooth muscle in the bladder, it effectively reduces the number of required voids, urge incontinence episodes, urge severity, and improves retention, facilitating increased volume per void .
Safety and Hazards
Propiedades
IUPAC Name |
(1,1,2,2-tetradeuterio-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H/i15D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVKNFZUQEERE-JWIOGAFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)N4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675895 | |
| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavoxate-d4 Hydrochloride | |
CAS RN |
1189678-43-0 | |
| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



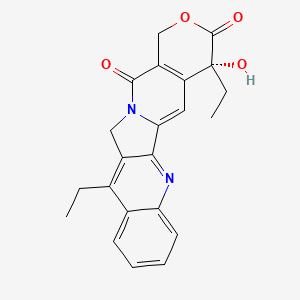


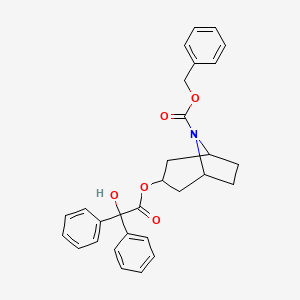


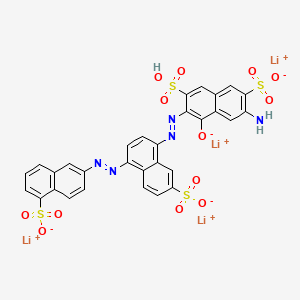
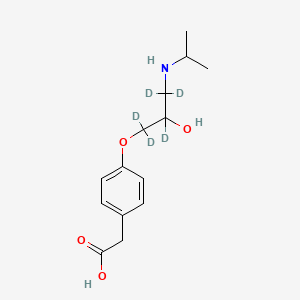



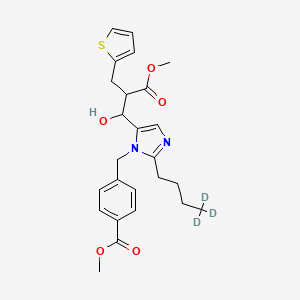
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
